molecular formula C21H21N2NaO5S B1146376 Nafcillin-d5 Sodium Salt

Nafcillin-d5 Sodium Salt

Cat. No.: B1146376
M. Wt: 441.5 g/mol
InChI Key: AYAPZOUDXCDGIF-LYVUTDJTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nafcillin-d5 (sodium salt) is synthesized by incorporating deuterium atoms into the nafcillin sodium molecule. The process involves the substitution of hydrogen atoms with deuterium, typically using deuterated reagents and solvents . The reaction conditions are carefully controlled to ensure the complete and selective incorporation of deuterium atoms.

Industrial Production Methods

The industrial production of nafcillin-d5 (sodium salt) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and solvents. The final product is purified using techniques such as crystallization and chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Nafcillin-d5 (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated sulfoxides, sulfones, alcohols, amines, and substituted derivatives of nafcillin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nafcillin-d5 (sodium salt) is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, providing accurate and reliable data in complex biological matrices .

Properties

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-(1,1,2,2,2-pentadeuterioethoxy)naphthalene-1-carbonyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1/i1D3,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAPZOUDXCDGIF-LYVUTDJTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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